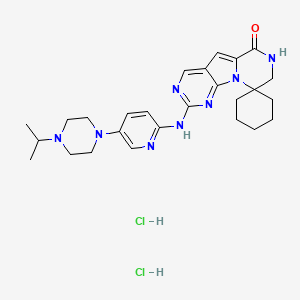

ginkgolide K

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It is composed of two diterpenoid lactones: bilobalide (BB) and ginkgolide .

- This compound exhibits neuroprotective activity and has been studied for its potential therapeutic effects.

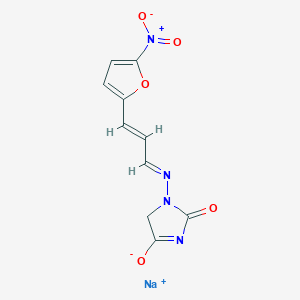

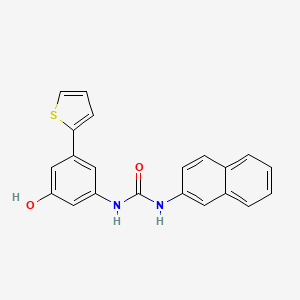

Ginkgolide K: (CAS No. 153355-70-5) belongs to the class of terpenoids and is one of the important active constituents found in Ginkgo biloba leaves.

Scientific Research Applications

Mechanism of Action

Autophagy Induction:

Molecular Targets and Pathways:

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Ginkgolide K plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, when this compound, as a ligand, binds to the G-protein-coupled receptor, it stops the activation of the adenyl cyclase, leading to a decreased level of arachidonic acid .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, treatment with this compound induces apoptotic biochemical changes such as calcium ions inflow, production, loss of MMP, and increase p53 and p21 expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, this compound attenuates mitochondrial dysfunction, reduces mitochondrial fission, and inhibits mPTP opening through a GSK-3β dependent mechanism .

Preparation Methods

Isolation from Ginkgo biloba:

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Unique Features:

Similar Compounds:

Properties

IUPAC Name |

(1R,3R,6R,7S,8S,10R,11R,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c1-6-9-10(27-13(6)23)11(21)19-8-5-7(17(2,3)4)18(19)12(22)14(24)28-16(18)29-20(9,19)15(25)26-8/h7-8,10-12,16,21-22H,5H2,1-4H3/t7-,8+,10+,11-,12-,16-,18-,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXAKXRVQRODDX-GNQXGQJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C34C25C(=O)OC3CC(C46C(C(=O)OC6O5)O)C(C)(C)C)O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]34[C@@]25C(=O)O[C@@H]3C[C@H]([C@@]46[C@H](C(=O)O[C@H]6O5)O)C(C)(C)C)O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Ginkgolide K exert its neuroprotective effects?

A1: this compound demonstrates neuroprotective effects through various mechanisms:

- Inhibition of Mitochondrial Fission: GK inhibits the translocation of Dynamin-related protein 1 (Drp1) and Glycogen synthase kinase-3 beta (GSK-3β) to mitochondria, thereby reducing mitochondrial fission and preserving mitochondrial function. []

- Suppression of Mitochondrial Permeability Transition Pore (mPTP) Opening: GK promotes GSK-3β phosphorylation, enhancing its interaction with Adenine nucleotide translocator (ANT) and reducing ANT-Cyclophilin D (CypD) interaction. This cascade inhibits mPTP opening and protects against mitochondrial dysfunction. []

- Antioxidant Activity: GK reduces oxidative stress by decreasing Malondialdehyde (MDA) levels and increasing Superoxide dismutase (SOD) activity. [, ]

- Anti-Inflammatory Effects: GK inhibits the activation of Nuclear factor kappa B (NF-κB) and Mitogen-activated protein kinase (MAPK) signaling pathways, reducing the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor necrosis factor-alpha (TNF-α). [, , , ]

- Regulation of Apoptosis: GK influences apoptosis by inhibiting the activity of Caspase-3 and Caspase-9, and modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. [, , ]

- Promotion of Myelin Regeneration: GK may promote myelin regeneration through immunomodulation and by creating a favorable microenvironment for remyelination. This involves reducing astrocyte reactivity and apoptosis induced by myelin debris, and promoting the production of neurotrophic factors like Ciliary neurotrophic factor (CNTF) and Basic fibroblast growth factor (bFGF). []

Q2: Does this compound interact with specific receptors?

A2: Research suggests that this compound may interact with:

- Platelet-activating factor (PAF) Receptor: GK exhibits a strong antagonistic effect on the PAF receptor, inhibiting PAF-induced platelet aggregation. [, , , ]

- Prostaglandin E2 Receptor EP4: GK selectively activates the EP4 receptor, triggering downstream signaling cascades involving Protein kinase A (PKA), Protein kinase B (Akt), Extracellular signal-regulated kinase (ERK1/2), and Src kinase. This activation ultimately leads to neuroprotective effects. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C20H22O9 and a molecular weight of 390.38 g/mol. []

Q4: Is there spectroscopic data available for this compound?

A4: Yes, spectroscopic techniques like Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR experiments, have been used to identify and characterize this compound. [, , ]

Q5: What is known about the stability of this compound?

A5: this compound can undergo dehydration in certain solvents, forming an equilibrium with its dehydrated form. The stability of this equilibrium is influenced by the specific solvent. []

Q6: What is the pharmacokinetic profile of this compound?

A6: Pharmacokinetic studies in rats have investigated the absorption, distribution, metabolism, and excretion of this compound after intravenous administration. These studies utilized techniques like Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for analysis. []

Q7: What in vitro models have been used to study this compound's neuroprotective effects?

A7: Several in vitro models have been employed:

- Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model: This model simulates ischemic conditions in cultured cells, such as rat pheochromocytoma (PC12) cells and human neuroblastoma SH-SY5Y cells. [, ]

- Glutamate-Induced Cytotoxicity Model: This model utilizes glutamate to induce neuronal cell death, mimicking excitotoxicity observed in neurological disorders. []

- Myelin Debris Exposure Model: This model investigates the effects of GK on astrocytes exposed to myelin debris, relevant to demyelinating diseases. []

Q8: Has this compound been studied in animal models of neurological diseases?

A8: Yes, this compound has shown efficacy in several animal models:

- Middle Cerebral Artery Occlusion (MCAO) Model: This model mimics ischemic stroke in rodents. GK administration has demonstrated reduced infarct size, improved neurological scores, decreased brain water content, and attenuated neuronal injury. [, , , ]

- Experimental Autoimmune Encephalomyelitis (EAE) Model: This model is used to study multiple sclerosis. GK treatment has shown to ameliorate disease progression by inhibiting Th17 cell differentiation and proliferation, likely through modulation of Eomesodermin (Eomes) expression in CD4+ T cells. [, , ]

- Parkinson's Disease Models: Studies using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinson's disease models in mice have explored the neuroprotective potential of GK. []

Q9: Are there any clinical trials investigating this compound?

A9: While preclinical studies are promising, currently, there are no published clinical trials specifically investigating the safety and efficacy of this compound in humans.

Q10: What is known about the toxicity and safety profile of this compound?

A10: While GK has demonstrated potential therapeutic benefits in preclinical studies, comprehensive toxicological data, including long-term effects, is limited. Further research is crucial to establish its safety profile for human use.

Q11: What analytical methods are used to quantify this compound?

A11: Several analytical techniques are employed for this compound quantification:

- Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): This highly sensitive and specific method allows for accurate quantification of GK in complex matrices like plasma and tissues. [, ]

- High-Performance Liquid Chromatography (HPLC): Coupled with various detectors like Diode Array Detector (DAD) and Evaporative Light Scattering Detector (ELSD), HPLC provides a robust method for analyzing GK. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

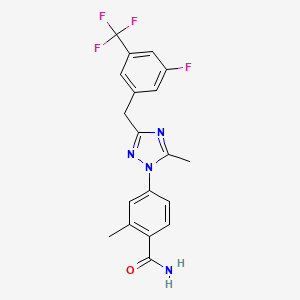

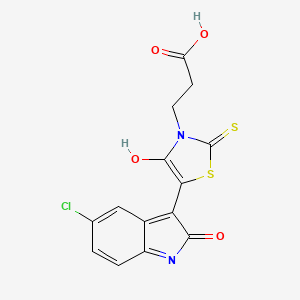

![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B607573.png)

![4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile](/img/structure/B607578.png)